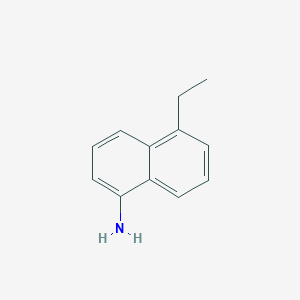
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is a complex organic compound with a unique structure that combines the phenoxazine and tetrahydroquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline with phenoxazine under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the process. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the phenoxazine or tetrahydroquinoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.
Major Products Formed
科学研究应用
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with enzymes, receptors, or DNA, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Phenoxazine: A parent compound with similar structural features but lacking the tetrahydroquinoline moiety.
1-Methyl-1,2,3,4-tetrahydroquinoline: A simpler compound with only the tetrahydroquinoline structure.
Phenothiazine: A structurally related compound with sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
10-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-10H-phenoxazine is unique due to the combination of the phenoxazine and tetrahydroquinoline moieties, which imparts distinct chemical and biological properties
属性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
10-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)phenoxazine |
InChI |
InChI=1S/C22H20N2O/c1-23-14-6-7-16-15-17(12-13-18(16)23)24-19-8-2-4-10-21(19)25-22-11-5-3-9-20(22)24/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI 键 |
UBRGSJCLDQVYEE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C=CC(=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


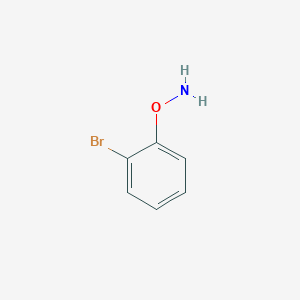
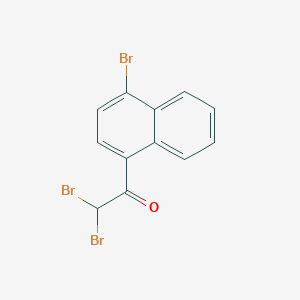
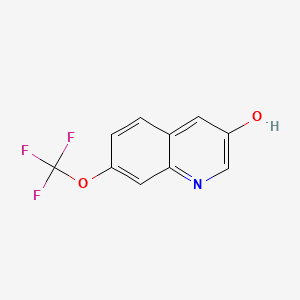
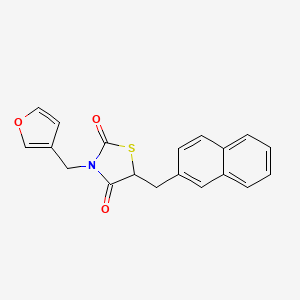
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)

![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
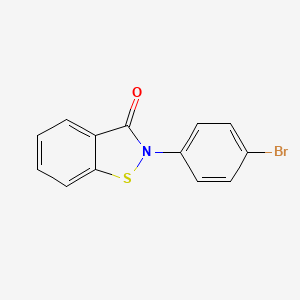
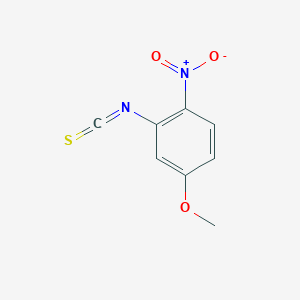
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)


